molecular formula C43H80NO8P B1251395 1-heptadecanoyl-2-(9Z,12Z,15Z-octadecatrienoyl)-glycero-3-phosphocholine

1-heptadecanoyl-2-(9Z,12Z,15Z-octadecatrienoyl)-glycero-3-phosphocholine

Cat. No. B1251395
M. Wt: 770.1 g/mol
InChI Key: JWRXJXZFMNQZBD-CAPSFDDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-heptadecanoyl-2-[(9Z,12Z,15Z)-octadecatrienoyl]-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the acyl groups at positions 1 and 2 are specified as heptadecanoyl and (9Z,12Z,15Z)-octadecatrienoyl respectively. It has a role as a mouse metabolite. It derives from an alpha-linolenic acid and a heptadecanoic acid.

Scientific Research Applications

  • Molecular Dynamics of Lipid Membranes : A study focused on lipid membranes composed of monogalactosyldiacylglycerol (MGDG) and dimyristoyl-sn-glycero-3-phosphocholine (DMPC), investigating the structural and dynamical properties of these bilayers through molecular dynamics simulations. This research is crucial for understanding the biophysical properties of lipid membranes (Kapla et al., 2012).

  • Platelet-Activating Factor Antagonists : Research on Kalimeris indica led to the isolation of glyceroglycolipids, which showed significant platelet-activating factor (PAF) receptor binding inhibitory activities. These findings are important for developing novel PAF antagonists (Fan et al., 2008).

  • Antibacterial and Antitumor Activities : Glyceroglycolipids extracted from Serratula strangulata showed significant antibacterial and antitumor activities, indicating their potential in medical and pharmaceutical applications (Dai et al., 2001).

  • Critical Micellar Concentration Studies : The critical micellar concentration of various glycerophosphocholines was determined, providing insights into their biophysical properties and their behavior in biological studies (Kramp et al., 1984).

  • Haemolytic and Fusogenic Activities : Synthesized derivatives of glycerophosphocholines were tested for haemolytic activity and fusogenic activity against vegetable protoplasts, contributing to the understanding of their biological effects (Nuhn et al., 1982).

  • Exocrine Secretory Glands Stimulation : Studies on various phosphocholines demonstrated their ability to stimulate amylase release in exocrine glands, shedding light on their potential physiological roles (Söling et al., 1984).

  • Aromatase Inhibitory Activities : Fatty acid derivatives from the pollen of Brassica campestris showed strong inhibitory activity in a noncellular aromatase assay, suggesting potential applications in hormone-related disorders (Yang et al., 2009).

properties

Product Name

1-heptadecanoyl-2-(9Z,12Z,15Z-octadecatrienoyl)-glycero-3-phosphocholine

Molecular Formula

C43H80NO8P

Molecular Weight

770.1 g/mol

IUPAC Name

[(2R)-3-heptadecanoyloxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C43H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44(3,4)5)39-49-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,41H,6-7,9,11-13,15,17-19,21,23-40H2,1-5H3/b10-8-,16-14-,22-20-/t41-/m1/s1

InChI Key

JWRXJXZFMNQZBD-CAPSFDDTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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